molecular formula C10H5Cl3O B14753553 2,4,4-Trichloronaphthalen-1(4H)-one CAS No. 1133-38-6

2,4,4-Trichloronaphthalen-1(4H)-one

Cat. No.: B14753553
CAS No.: 1133-38-6
M. Wt: 247.5 g/mol
InChI Key: BSEVBNUWDDLJPA-UHFFFAOYSA-N
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Description

2,4,4-Trichloronaphthalen-1(4H)-one is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trichloronaphthalen-1(4H)-one typically involves the chlorination of naphthalene derivatives under controlled conditions. Common reagents include chlorine gas or chlorinating agents like sulfuryl chloride. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

Industrial production methods for chlorinated naphthalene derivatives often involve large-scale chlorination processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trichloronaphthalen-1(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex chlorinated aromatic compounds.

    Reduction: Reduction reactions can remove chlorine atoms or reduce the carbonyl group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce chlorinated alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,4-Trichloronaphthalen-1(4H)-one depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trichloronaphthalene: Another chlorinated naphthalene with similar chemical properties.

    2,4,5-Trichloronaphthalene: Differing in the position of chlorine atoms, leading to unique reactivity.

    2,4,6-Trichloronaphthalene: Another isomer with distinct chemical behavior.

Uniqueness

2,4,4-Trichloronaphthalen-1(4H)-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of three chlorine atoms in specific positions can lead to unique chemical and physical properties compared to other chlorinated naphthalenes.

Properties

CAS No.

1133-38-6

Molecular Formula

C10H5Cl3O

Molecular Weight

247.5 g/mol

IUPAC Name

2,4,4-trichloronaphthalen-1-one

InChI

InChI=1S/C10H5Cl3O/c11-8-5-10(12,13)7-4-2-1-3-6(7)9(8)14/h1-5H

InChI Key

BSEVBNUWDDLJPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC2(Cl)Cl)Cl

Origin of Product

United States

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